molecular formula C8H4ClN3O2 B027136 4-Chloro-7-nitroquinazoline CAS No. 19815-17-9

4-Chloro-7-nitroquinazoline

Cat. No. B027136
CAS RN: 19815-17-9
M. Wt: 209.59 g/mol
InChI Key: CCCGYXZEVXWXAU-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of chloro-nitroquinazoline derivatives, including structures similar to 4-Chloro-7-nitroquinazoline, involves multi-step chemical processes starting from basic aniline or benzoic acid derivatives. These processes typically include cyclization, nitration, and chlorination steps to introduce the desired functional groups onto the quinazoline ring. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is achieved through cyclization, nitration, and chlorination, highlighting the methodological approach relevant to synthesizing nitrochloroquinazolines (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Molecular Structure Analysis The molecular structure of quinazoline derivatives is confirmed through spectroscopic methods such as NMR and MS, ensuring the accurate placement of chloro and nitro groups on the quinazoline ring. The confirmation of structures like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a model for understanding the molecular framework of 4-Chloro-7-nitroquinazoline (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Chemical Reactions and Properties Chloroquinazolines participate in various chemical reactions, including interactions with hydrazines or orthoesters, leading to the formation of triazoles or benzotriazepines. This reactivity suggests that 4-Chloro-7-nitroquinazoline may also undergo similar reactions, offering pathways to new compounds with potential biological activities (R. Bowie & D. A. Thomason, 1972).

Scientific Research Applications

Synthesis of Afatinib Dimaleate

  • Application Summary: 4-Chloro-7-nitroquinazoline is used in the synthesis of Afatinib Dimaleate, a tyrosine kinase inhibitor (TKI) used for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .
  • Methods of Application: The compound 4,7-dichloro-6-nitroquinazoline, which is similar to 4-Chloro-7-nitroquinazoline, is an important intermediate in the synthesis of Afatinib Dimaleate. The synthesis involves a 10-step process, including condensation, nitration, and chlorination .
  • Results or Outcomes: The synthesis process yields Afatinib Dimaleate, a powerful second-generation TKI that irreversibly binds to both EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) .

Synthesis of Antitumor Drugs

  • Application Summary: 4-Chloro-7-nitroquinazoline is used in the synthesis of many antitumor drugs .
  • Methods of Application: The target product is synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions .
  • Results or Outcomes: The synthesis process yields a compound that is common in the synthesis process of many antitumor drugs. The total yield of the three steps was high up to 61.7% .

Antioxidant and Anticancer Applications

  • Application Summary: Quinazoline derivatives, such as 4-Chloro-7-nitroquinazoline, have been studied for their antioxidant and anticancer properties .
  • Methods of Application: The specific methods of application can vary widely depending on the specific derivative and the target cancer. Typically, these compounds are synthesized and then tested in vitro against various cancer cell lines .
  • Results or Outcomes: While the specific results can vary, many quinazoline derivatives have shown promising results in preliminary studies. For example, some derivatives have demonstrated significant cytotoxicity against certain cancer cell lines .

Antibacterial Applications

  • Application Summary: Quinazoline derivatives, including 4-Chloro-7-nitroquinazoline, have been explored for their potential antibacterial properties .
  • Methods of Application: These compounds are typically synthesized and then tested against various bacterial strains in vitro .
  • Results or Outcomes: Some quinazoline derivatives have shown significant antibacterial activity against certain strains of bacteria .

α-Glucosidase Inhibitory Activity

  • Application Summary: Certain quinazolinone derivatives, which could potentially include 4-Chloro-7-nitroquinazoline, have been found to exhibit α-glucosidase inhibitory activity .
  • Methods of Application: The compounds are synthesized and then tested for their ability to inhibit α-glucosidase, an enzyme that plays a key role in carbohydrate digestion .
  • Results or Outcomes: Some quinazolinone derivatives, such as 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one, exhibited α-glucosidase inhibitory activity with IC50 values of 12.5 ± 0.1 µM and 15.6 ± 0.2 µM, respectively .

Molecular Simulation Visualizations

  • Application Summary: 4-Chloro-7-nitroquinazoline can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
  • Methods of Application: These programs can use the molecular structure of 4-Chloro-7-nitroquinazoline to produce impressive simulation visualizations .
  • Results or Outcomes: The outcomes of these simulations can provide valuable insights into the properties and behaviors of 4-Chloro-7-nitroquinazoline at the molecular level .

properties

IUPAC Name

4-chloro-7-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCGYXZEVXWXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356732
Record name 4-chloro-7-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-nitroquinazoline

CAS RN

19815-17-9
Record name 4-chloro-7-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-7-NITROQUINAZOLINE
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Synthesis routes and methods I

Procedure details

To a solution of 7-nitroquinazolin-4(3H)-one (2.0 g, 10.5 mmol) in 40 ml thionyl chloride was added 0.8 ml of DMF and the mixture was heated at reflux overnight then evaporated to dryness to provide crude 4-chloro-7-nitroquinazoline.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 7-nitroquinazolin-4-ol (3.4 g, 17.79 mmol), thionyl chloride (20 mL), and DMF (0.5 mL) was refluxed for 48 h. After the mixture was cooled, excess thionyl chloride was removed by evaporation and the residue was azeotroped with toluene to afford 2.61 g (70%) of 4-chloro-7-nitroquinazoline as a yellowish solid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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